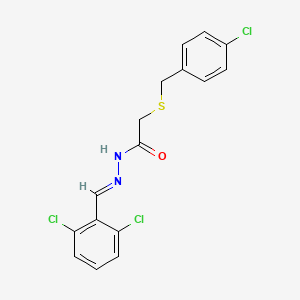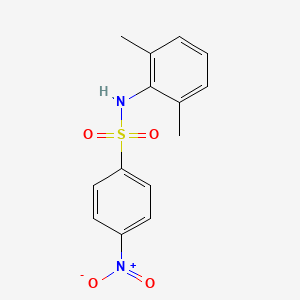![molecular formula C15H10Cl4N2O2 B15016590 N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15016590.png)
N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C15H10Cl4N2O2. This compound is known for its unique structure, which includes a chlorophenyl group and a trichlorophenoxy group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide typically involves the reaction of 2-chlorobenzaldehyde with 2-(2,4,6-trichlorophenoxy)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or trichlorophenoxy groups are replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has been conducted to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The uniqueness of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H10Cl4N2O2 |
|---|---|
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-10-5-12(18)15(13(19)6-10)23-8-14(22)21-20-7-9-3-1-2-4-11(9)17/h1-7H,8H2,(H,21,22)/b20-7+ |
InChI-Schlüssel |
PDMKWUWCAHGIMK-IFRROFPPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-(3-{[(4-methylpiperidino)carbonyl]amino}phenyl)tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B15016523.png)
![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15016526.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016529.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15016536.png)
![3',4'-Dichloro-3-[(1-naphthylcarbonyl)hydrazono]butyranilide](/img/structure/B15016537.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016538.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15016540.png)
![N-benzyl-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016548.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15016564.png)
![4-({6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016568.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15016573.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B15016584.png)
